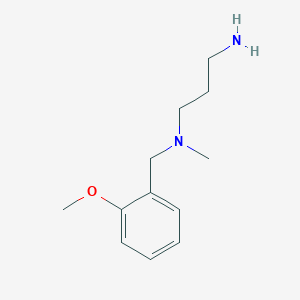
ethyl 3-(1H-tetrazol-1-yl)benzoate
Descripción general
Descripción
Ethyl 3-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.21 . This compound is also known by its IUPAC name, ethyl 3-(1H-tetraazol-1-yl)benzoate .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as ethyl 3-(1H-tetrazol-1-yl)benzoate, can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields . The synthetic approaches highlighted in the literature include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
The molecular structure of ethyl 3-(1H-tetrazol-1-yl)benzoate consists of a benzoate group attached to an ethyl group and a tetrazolyl group . The InChI code for this compound is 1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 .Aplicaciones Científicas De Investigación
- Biological Activities : The compound exhibits diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects. Its planar structure facilitates receptor–ligand interactions, and its solubility in lipids aids cell membrane penetration .
- Antifungal Activity : It also exhibits antifungal effects, potentially serving as an antifungal agent .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Agents
Anti-Inflammatory and Analgesic Properties
Mecanismo De Acción
Target of Action
Ethyl 3-(1H-tetrazol-1-yl)benzoate is a derivative of tetrazole, a nitrogen-rich heterocycle . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . .
Mode of Action
Tetrazoles, in general, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The electron-donating and electron-withdrawing properties of tetrazole, along with its ability to stabilize electrostatic repulsion of negatively charged ions, likely play a role in these interactions .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
ethyl 3-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMABBOBKQYXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)




![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)


![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)